![molecular formula C20H19NO3 B2363604 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034260-31-4](/img/structure/B2363604.png)
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide
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Description
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles were reacted under Michael addition reaction condition and resulted in a variety of compounds with different stability . The possibility of retro-Michael reaction has also been examined .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity suggests that “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide” could potentially be explored for its efficacy against various viral pathogens.
Anti-inflammatory and Analgesic Properties
Compounds structurally related to indoles have demonstrated anti-inflammatory and analgesic activities. They have been compared with established medications such as indomethacin and celecoxib, indicating their potential as alternatives with possibly lower ulcerogenic indexes . This suggests that our compound may also be researched for its use in treating inflammatory conditions and pain management.
Anti-HIV Activity
Indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. Some compounds have shown promising results in inhibiting the replication of these viruses in acutely infected cells . This indicates a potential research avenue for “N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide” in the context of HIV treatment.
Antimicrobial Effects
The indole nucleus is known for its broad-spectrum biological activities, including antimicrobial effects. This makes it a valuable pharmacophore for developing new derivatives with potential applications in combating bacterial infections .
Antitubercular Activity
Indole derivatives have also been explored for their antitubercular activity. Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new therapeutic agents. The compound could be a candidate for further research in this field .
Antidiabetic Potential
Research has indicated that indole derivatives can exhibit antidiabetic properties. This opens up possibilities for the compound to be investigated as a treatment option for diabetes, potentially offering a new mechanism of action or improved efficacy over current medications .
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-20(11-15-7-2-3-8-16(15)12-20)13-21-19(22)18-10-14-6-4-5-9-17(14)24-18/h2-10H,11-13H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWXNIOSRPCBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzofuran-2-carboxamide |
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